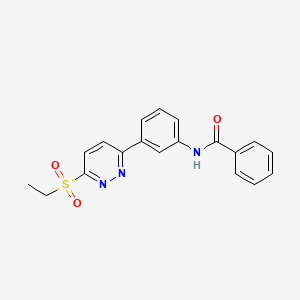

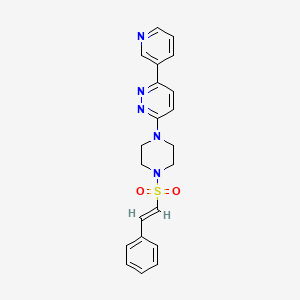

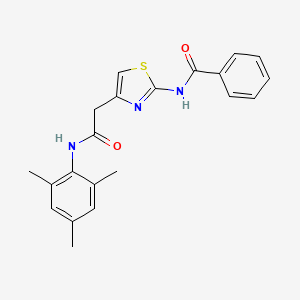

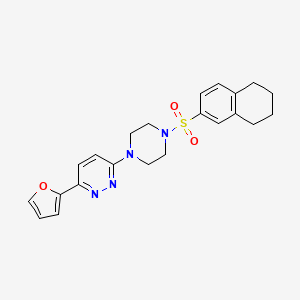

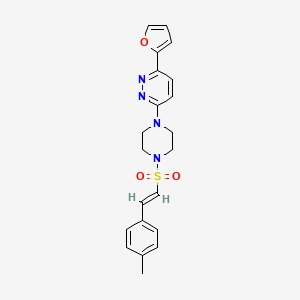

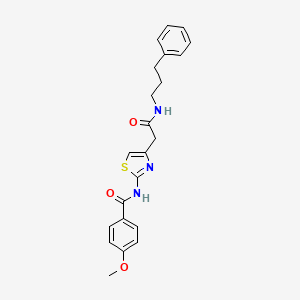

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Übersicht

Beschreibung

The compound “N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide” is a potential active pharmaceutical ingredient . It is a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes .

Synthesis Analysis

The synthesis of this compound involves a three-step process . The first step is the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using CuBr2 to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one . This is followed by Hantzsch thiazol ring synthesis as the brominated compound reacts with thiourea, resulting in 4-(2,4-dimethylphenyl)thiazol-2-amine . Finally, isonicotinoyl chloride hydrochloride and the thiazol-2-amine react to form the final compound .Molecular Structure Analysis

The molecular structure of the compound was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The chemical transformations that occurred during the synthesis are described in the synthesis analysis section. These include bromination, Hantzsch thiazol ring synthesis, and amidation .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H15N3OS . Its average mass is 309.385 Da and its monoisotopic mass is 309.093567 Da . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 516.52°C, and a melting point of 220.31°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing the thiazole nucleus have been reported to exhibit antimicrobial activity . They can block the biosynthesis of certain bacterial lipids and/or act against various bacterial species . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

The compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide is a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes . This suggests that it could be used in the treatment of cancer. Other thiazole derivatives have also been found to have antitumor activity .

Anti-inflammatory Activity

Thiazole derivatives have been reported to have anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation.

Antidiabetic Activity

Thiazole derivatives have been reported to have antidiabetic properties . This suggests that they could be used in the treatment of diabetes.

Antioxidant Activity

Thiazole derivatives have been reported to have antioxidant properties . This suggests that they could be used in the treatment of conditions characterized by oxidative stress.

Antifungal Activity

Thiazole derivatives have been reported to have antifungal properties . This suggests that they could be used in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been reported to have antiviral properties . This suggests that they could be used in the treatment of viral infections.

Antihelmintic Activity

Thiazole derivatives have been reported to have antihelmintic properties . This suggests that they could be used in the treatment of helminth infections.

Wirkmechanismus

Target of Action

The compound, also known as N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide, primarily targets the Nek2 and Hec1 enzymes . These enzymes play a crucial role in cancer cell metabolism and mitosis .

Mode of Action

It is believed to interact with its targets (nek2 and hec1 enzymes) and induce changes that inhibit cancer cell metabolism and mitosis

Biochemical Pathways

The compound likely affects several biochemical pathways due to its interaction with Nek2 and Hec1 enzymes. These enzymes are involved in various cellular processes, including cell cycle regulation and mitosis . The compound’s inhibition of these enzymes could disrupt these processes, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells .

Result of Action

The primary result of the compound’s action is the inhibition of cancer cell metabolism and mitosis . This can lead to cell cycle arrest and apoptosis, which are detrimental to cancer cells . Therefore, the compound could potentially be used as a therapeutic agent in cancer treatment .

Eigenschaften

IUPAC Name |

N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-13-4-9-18(14(2)10-13)23-19(25)11-16-12-28-21(22-16)24-20(26)15-5-7-17(27-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEGOIRLXFUEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isopropyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312207.png)

![4-bromo-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312210.png)

![4-ethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312212.png)

![2,3-dimethyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312215.png)